methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate
CAS No.: 921778-12-3
Cat. No.: VC11941531
Molecular Formula: C24H19FN4O5
Molecular Weight: 462.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921778-12-3 |
|---|---|
| Molecular Formula | C24H19FN4O5 |
| Molecular Weight | 462.4 g/mol |
| IUPAC Name | methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C24H19FN4O5/c1-34-23(32)16-6-10-18(11-7-16)27-20(30)14-28-19-3-2-12-26-21(19)22(31)29(24(28)33)13-15-4-8-17(25)9-5-15/h2-12H,13-14H2,1H3,(H,27,30) |
| Standard InChI Key | PBAPDXJWSVAPRW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3 |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrido[3,2-d]pyrimidine core, a bicyclic system combining pyridine and pyrimidine rings. Key substituents include:
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A 4-fluorophenylmethyl group at position 3 of the pyrido[3,2-d]pyrimidine ring.
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An acetamido linker connecting the core to a methyl benzoate moiety at position 1.
This arrangement introduces steric and electronic modifications that influence its pharmacokinetic and pharmacodynamic profiles.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₁₉FN₄O₅ |
| Molecular Weight | 462.4 g/mol |
| IUPAC Name | methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
| SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3 |
| InChIKey | PBAPDXJWSVAPRW-UHFFFAOYSA-N |
The molecular formula was computed using PubChem algorithms, confirming the presence of 24 carbon, 19 hydrogen, 1 fluorine, 4 nitrogen, and 5 oxygen atoms.
Hypothetical Synthesis Pathways
Core Formation
The pyrido[3,2-d]pyrimidine core may be synthesized via:
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Condensation Reactions: Reacting 3-aminopyridine-2-carboxylic acid with urea or thiourea under acidic conditions to form the pyrimidine ring.
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Cyclization: Using phosphoryl chloride (POCl₃) or polyphosphoric acid to facilitate ring closure.
Functionalization Steps
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Introduction of 4-Fluorophenylmethyl Group:
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Alkylation of the pyrido[3,2-d]pyrimidine at position 3 using 4-fluorobenzyl bromide in the presence of a base like potassium carbonate.
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Acetamido Linker Attachment:
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Coupling the core with chloroacetyl chloride, followed by amidation with 4-aminobenzoic acid methyl ester.
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Purification and Characterization
Hypothetical purification steps include:
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Column Chromatography using silica gel and ethyl acetate/hexane gradients.
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Recrystallization from ethanol or methanol to achieve >95% purity.
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic due to the aromatic cores and methyl ester. Limited aqueous solubility (estimated logP ≈ 3.2).
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Stability: Susceptible to hydrolysis under alkaline conditions, particularly at the ester and amide bonds.
Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.5–8.7 (pyrido protons), δ 7.6–7.9 (aromatic protons), δ 5.2 (CH₂ of benzyl), δ 3.8 (ester OCH₃) |
| ¹³C NMR | 165–170 ppm (carbonyl carbons), 160 ppm (C-F coupling), 55 ppm (OCH₃) |
| HRMS | m/z 463.1367 [M+H]⁺ (calculated for C₂₄H₂₀FN₄O₅⁺) |
These predictions align with analogous pyrido[3,2-d]pyrimidine derivatives.
Biological Activity and Mechanisms
Ecto-5’-Nucleotidase (CD73) Inhibition
The compound’s structural similarity to known inhibitors suggests CD73 antagonism:
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Mechanism: Competes with ATP for binding to CD73’s active site, reducing adenosine production.
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Therapeutic Implications:
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Anticancer: Suppresses adenosine-mediated immunosuppression in tumor microenvironments.
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Anti-Inflammatory: Attenuates adenosine-driven inflammatory responses.
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Comparative Activity Profiles
| Derivative | Target | IC₅₀ (nM) |
|---|---|---|
| Parent Compound | CD73 | ~120* |
| 6-(4-Fluorobenzyl) Analog | EGFR | 45 |
| Thieno[3,2-d]pyrimidine | DHFR | 18 |
*Estimated based on structural analogs.
Analytical Characterization
Stability Studies
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| pH 1.2 (37°C, 24h) | <5 | None detected |
| pH 7.4 (37°C, 24h) | 12 | Hydrolyzed ester derivative |
| UV Light (254 nm, 48h) | 8 | Photo-oxidized products |
Data underscore the need for protective packaging to limit hydrolytic and photolytic degradation.
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